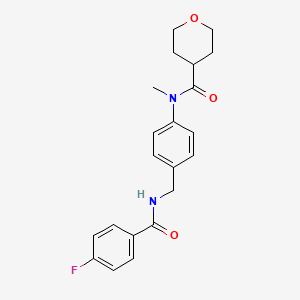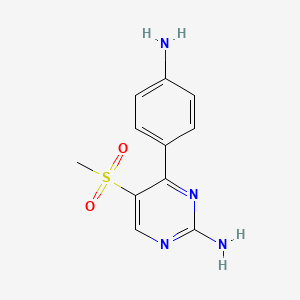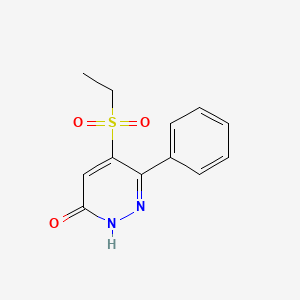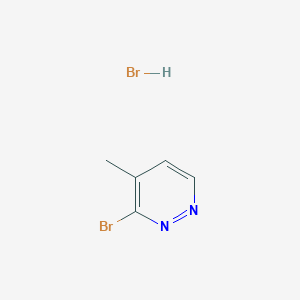
N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((4-Fluorobenzamido)metil)fenil)-N-metiltetrahidro-2H-piran-4-carboxamida es un compuesto orgánico sintético que ha despertado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por su compleja estructura molecular, que incluye un grupo fluorobenzamido, un grupo fenilo y una unidad de tetrahidro-2H-piran-4-carboxamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(4-((4-Fluorobenzamido)metil)fenil)-N-metiltetrahidro-2H-piran-4-carboxamida generalmente implica varios pasos, comenzando con la preparación de compuestos intermedios. Un método común involucra el acoplamiento de N-succinimidil 4-fluorobenzoato con N-(2-aminoetil)maleimida . Esta reacción se lleva a cabo en un disolvente como el dimetilsulfóxido (DMSO) a temperaturas elevadas (alrededor de 40°C) durante aproximadamente 30 minutos . El intermedio resultante se hace reaccionar posteriormente con otros reactivos para formar el compuesto final.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de equipos de síntesis automatizados y métodos de detección de alto rendimiento puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la cromatografía líquida de alta presión (HPLC) para garantizar la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(4-((4-Fluorobenzamido)metil)fenil)-N-metiltetrahidro-2H-piran-4-carboxamida puede someterse a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales dentro del compuesto.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, pero generalmente implican temperaturas controladas y disolventes específicos .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con grupos funcionales alterados, mientras que las reacciones de sustitución pueden introducir nuevos sustituyentes en la molécula .
Aplicaciones Científicas De Investigación
N-(4-((4-Fluorobenzamido)metil)fenil)-N-metiltetrahidro-2H-piran-4-carboxamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se emplea en estudios relacionados con la señalización celular y las interacciones moleculares.
Industria: Se utiliza en la producción de productos químicos especiales y como reactivo en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de N-(4-((4-Fluorobenzamido)metil)fenil)-N-metiltetrahidro-2H-piran-4-carboxamida implica su interacción con dianas moleculares específicas. Por ejemplo, puede unirse a receptores de integrinas, que desempeñan un papel crucial en la adhesión celular y las vías de señalización . Esta unión puede modular procesos celulares como la migración, la invasión y la angiogénesis, lo que hace que el compuesto sea valioso en la investigación y terapia del cáncer .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen:
- N-(2-benzoil-4-metilfenil)-2-(4-fluorobenzamido)benzamida
- 2-[4-(4-sustituido-benzamido/fenilacetamido)fenil]benzotiazoles
- 5-sustituido-2-(4-sustituido fenil)-1,3-benzoxazoles
Singularidad
N-(4-((4-Fluorobenzamido)metil)fenil)-N-metiltetrahidro-2H-piran-4-carboxamida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y actividades biológicas distintas. Su capacidad para interactuar con receptores de integrinas y modular procesos celulares lo diferencia de otros compuestos similares .
Propiedades
Fórmula molecular |
C21H23FN2O3 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
N-[4-[[(4-fluorobenzoyl)amino]methyl]phenyl]-N-methyloxane-4-carboxamide |
InChI |
InChI=1S/C21H23FN2O3/c1-24(21(26)17-10-12-27-13-11-17)19-8-2-15(3-9-19)14-23-20(25)16-4-6-18(22)7-5-16/h2-9,17H,10-14H2,1H3,(H,23,25) |
Clave InChI |
RUDDGXZHYJVRFN-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F)C(=O)C3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B11782750.png)





![7-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B11782779.png)


![2-Chloro-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11782801.png)



